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Compound of Interest

Compound Name: Tranilast sodium

Cat. No.: B1139417 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of Tranilast sodium
in bulk drug substance and pharmaceutical formulations using a validated Reverse-Phase

High-Performance Liquid Chromatography (RP-HPLC) method.

Introduction
Tranilast (N-(3,4-dimethoxycinnamoyl) anthranilic acid) is an anti-allergic agent. Accurate and

precise quantification of Tranilast sodium is crucial for quality control in pharmaceutical

manufacturing and for pharmacokinetic studies. This application note describes a simple, rapid,

and reliable RP-HPLC method for the determination of Tranilast sodium. The method is

validated according to the International Conference on Harmonisation (ICH) guidelines to

ensure its suitability for routine analysis.

Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The

chromatographic conditions are summarized in Table 1.

Table 1: HPLC Chromatographic Conditions
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Parameter Condition

Column YWG-C18 (or equivalent C18 column)

Mobile Phase Methanol : 0.02 M KH₂PO₄ (60:40, v/v), pH 4.2

Flow Rate 1.0 mL/min

Injection Volume 20 µL

Detection Wavelength 333 nm

Column Temperature Ambient

Run Time Approximately 10 minutes

Reagents and Standards
Tranilast Sodium Reference Standard

Methanol (HPLC grade)

Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)

Orthophosphoric acid (for pH adjustment)

Water (HPLC grade)

Standard Solution Preparation
Prepare a stock solution of Tranilast sodium by accurately weighing and dissolving the

reference standard in the mobile phase to achieve a concentration of 100 µg/mL. From this

stock solution, prepare a series of calibration standards by serial dilution with the mobile phase

to cover the desired concentration range (e.g., 1-50 µg/mL).

Sample Preparation (for Pharmaceutical Formulation)
Weigh and finely powder a representative number of tablets.

Accurately weigh a portion of the powder equivalent to a specific amount of Tranilast
sodium.
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Transfer the powder to a volumetric flask and add the mobile phase.

Sonicate for 15 minutes to ensure complete dissolution of the drug.

Dilute to volume with the mobile phase and mix well.

Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

Further dilute the filtrate with the mobile phase to a concentration within the calibration

range.

Method Validation
The developed HPLC method was validated according to ICH guidelines for the following

parameters:

System Suitability
System suitability parameters are evaluated to ensure the chromatographic system is adequate

for the intended analysis. The acceptance criteria are summarized in Table 2.

Table 2: System Suitability Parameters

Parameter Acceptance Criteria

Tailing Factor ≤ 2.0

Theoretical Plates > 2000

Relative Standard Deviation (RSD) of Peak Area

(for 6 replicate injections)
≤ 2.0%

Linearity
The linearity of the method was evaluated by analyzing a series of Tranilast sodium standard

solutions over the concentration range of 1-50 µg/mL. The calibration curve was constructed by

plotting the peak area against the concentration.

Table 3: Linearity Data
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Parameter Result

Linearity Range 1 - 50 µg/mL

Correlation Coefficient (r²) ≥ 0.999

Regression Equation y = mx + c

Accuracy (Recovery)
The accuracy of the method was determined by recovery studies. A known amount of Tranilast
sodium standard was spiked into a pre-analyzed sample solution at three different

concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The

percentage recovery was then calculated.

Table 4: Accuracy (Recovery) Data

Spiking Level Mean Recovery (%) % RSD

80% 98.0 - 102.0 ≤ 2.0

100% 98.0 - 102.0 ≤ 2.0

120% 98.0 - 102.0 ≤ 2.0

Precision
The precision of the method was evaluated by determining the intra-day and inter-day

precision. Intra-day precision was determined by analyzing six replicate injections of a standard

solution on the same day. Inter-day precision was determined by analyzing the same standard

solution on three different days.

Table 5: Precision Data

Precision Type % RSD

Intra-day ≤ 2.0%

Inter-day ≤ 2.0%
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Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the

slope of the calibration curve.

Table 6: LOD and LOQ

Parameter Result

LOD Calculated based on 3.3 x (σ/S)

LOQ Calculated based on 10 x (σ/S)

Where σ = standard deviation of the response and S = slope of the calibration curve.

Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the

chromatographic conditions, such as the flow rate, mobile phase composition, and pH. The

effect of these changes on the chromatographic parameters was observed.

Table 7: Robustness Parameters

Parameter Varied Effect on Results

Flow Rate (± 0.1 mL/min) No significant change

Mobile Phase Composition (± 2%) No significant change

pH of Mobile Phase (± 0.2) No significant change

Experimental Workflow and System Diagram
The following diagrams illustrate the experimental workflow and the logical relationship of the

HPLC system components.
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Caption: Experimental workflow for Tranilast sodium quantification by HPLC.
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Caption: Logical relationship of HPLC system components.

Conclusion
The described RP-HPLC method is simple, accurate, precise, and robust for the quantification

of Tranilast sodium in bulk and pharmaceutical dosage forms. The method has been validated

according to ICH guidelines and is suitable for routine quality control analysis.

To cite this document: BenchChem. [Application Note: Quantification of Tranilast Sodium
using High-Performance Liquid Chromatography (HPLC)]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1139417#high-performance-
liquid-chromatography-hplc-for-tranilast-sodium-quantification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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